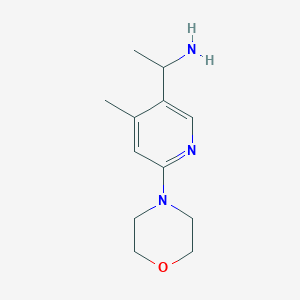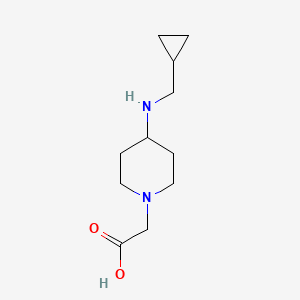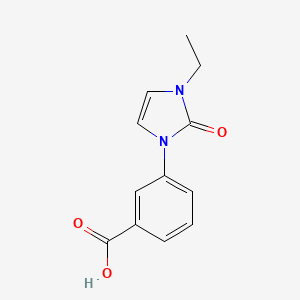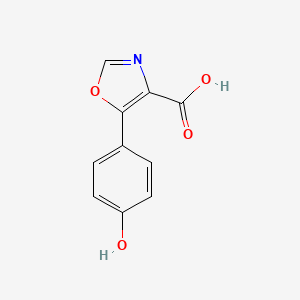
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide is a synthetic organic compound that features a unique structure combining an oxadiazole ring with an aminoethyl side chain and a dimethylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the aminoethyl and dimethylacetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with hydrazine can form the oxadiazole ring, which is then functionalized with the aminoethyl and dimethylacetamide groups through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Wirkmechanismus
The mechanism of action of 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethyl diphenylborinate: Used for the densitometric determination of flavonoids and TRP activator.
Tris(2-aminoethyl)amine: Used as a carbon dioxide absorbent and in peptide synthesis.
Uniqueness
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide is unique due to its combination of an oxadiazole ring with an aminoethyl side chain and a dimethylacetamide group. This structure provides distinct chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C8H14N4O2 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C8H14N4O2/c1-12(2)8(13)5-6-10-7(3-4-9)14-11-6/h3-5,9H2,1-2H3 |
InChI-Schlüssel |
UZZYYMVGGLVTST-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CC1=NOC(=N1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





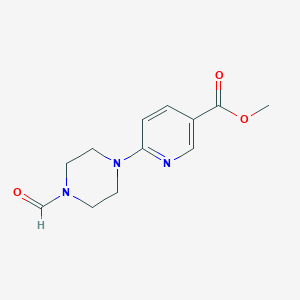



![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)

